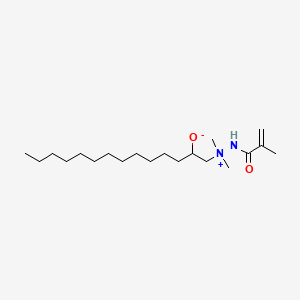

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt is a complex organic compound. It belongs to the class of hydrazinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a hydrazinium core, hydroxyl groups, and long alkyl chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hydroxyl and alkyl groups. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactive nature of hydrazine and other intermediates.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The hydrazinium core can be reduced to form hydrazones or other derivatives.

Substitution: The alkyl chains can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the hydrazinium core can produce hydrazones.

Scientific Research Applications

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt exerts its effects involves interactions with various molecular targets and pathways. The hydrazinium core can interact with enzymes and proteins, leading to changes in their activity. The hydroxyl and alkyl groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt include other hydrazinium salts with different alkyl and hydroxyl groups. Examples include:

- Hydrazinium, 1,1-dimethyl-1-(2-hydroxydecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide

- Hydrazinium, 1,1-dimethyl-1-(2-hydroxyoctyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties

Biological Activity

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt (CAS Number: 57830-06-5) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C20H41N2O2

- Molecular Weight : 341.5512 g/mol

- InChI : InChI=1/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19,23H,2,6-17H2,1,3-5H3/p+1

Physical Properties

The compound is characterized by its hydrazinium functional group and a long hydrophobic alkyl chain, which may influence its solubility and interaction with biological membranes.

Hydrazinium derivatives have been studied for their potential as:

- Antioxidants : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Agents : Inhibiting the growth of bacteria and fungi.

The specific biological activity of this compound is not extensively documented; however, similar hydrazinium compounds have shown promising results in various studies.

Antioxidant Activity

Research indicates that hydrazinium compounds can exhibit antioxidant properties. For instance, they may reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant activity can be measured using assays such as DPPH and ABTS.

Antimicrobial Activity

Several studies have reported that hydrazinium derivatives possess antimicrobial properties. For example:

- A study on related compounds demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli at varying concentrations .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of hydrazinium compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, the specific cytotoxicity of this compound remains to be thoroughly investigated.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of a similar hydrazinium derivative was assessed through DPPH scavenging activity. Results indicated a scavenging percentage of 64% at a concentration of 100 µg/mL, suggesting potential for therapeutic applications in oxidative stress-related conditions .

Case Study 2: Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various hydrazinium compounds against common pathogens. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 125 µg/mL against Klebsiella pneumoniae and Escherichia coli, indicating significant antibacterial potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H41N2O2 |

| Molecular Weight | 341.5512 g/mol |

| CAS Number | 57830-06-5 |

| Antioxidant Activity | DPPH Scavenging: 64% @100 µg/mL |

| MIC Against E. coli | 62.5 - 125 µg/mL |

| MIC Against K. pneumoniae | 62.5 - 125 µg/mL |

Properties

CAS No. |

57830-06-5 |

|---|---|

Molecular Formula |

C20H40N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]tetradecan-2-olate |

InChI |

InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19H,2,6-17H2,1,3-5H3,(H,21,24) |

InChI Key |

MKKRYJVRZRCQTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.